molecular formula C15H14FNO2 B12548472 Benzamide, 2-(4-fluorophenoxy)-N,N-dimethyl- CAS No. 833482-52-3

Benzamide, 2-(4-fluorophenoxy)-N,N-dimethyl-

Cat. No.: B12548472
CAS No.: 833482-52-3
M. Wt: 259.27 g/mol
InChI Key: UVDHIRMEARKADX-UHFFFAOYSA-N
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Description

Benzamide, 2-(4-fluorophenoxy)-N,N-dimethyl- is a fluorinated benzamide derivative characterized by a 2-(4-fluorophenoxy) substituent on the benzamide core and dimethylamine groups at the terminal nitrogen. This compound is synthesized via condensation reactions between a carboxylic acid derivative (e.g., 2-(4-fluorophenoxy)-3-(trifluoromethyl)benzoic acid) and amines, often mediated by coupling agents like 2-chloro-N-methylpyridinium iodide in anhydrous dichloromethane . Structural confirmation is achieved through IR, NMR, and HRMS, with purification via column chromatography using solvent gradients such as CH₂Cl₂/MeOH (39:1) . The 4-fluorophenoxy group enhances electronic properties, while the N,N-dimethyl substituents contribute to lipophilicity and metabolic stability.

Properties

CAS No.

833482-52-3

Molecular Formula

C15H14FNO2

Molecular Weight

259.27 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N,N-dimethylbenzamide

InChI

InChI=1S/C15H14FNO2/c1-17(2)15(18)13-5-3-4-6-14(13)19-12-9-7-11(16)8-10-12/h3-10H,1-2H3

InChI Key

UVDHIRMEARKADX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1OC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-(4-fluorophenoxy)-N,N-dimethyl- typically involves the reaction of 4-fluorophenol with N,N-dimethylbenzamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzamide, 2-(4-fluorophenoxy)-N,N-dimethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-(4-fluorophenoxy)-N,N-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

Benzamide, 2-(4-fluorophenoxy)-N,N-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, 2-(4-fluorophenoxy)-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Modifications and Molecular Properties

The table below compares key structural features and molecular properties of benzamide derivatives with shared motifs:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups Source
Benzamide, 2-(4-fluorophenoxy)-N,N-dimethyl- 2-(4-fluorophenoxy), N,N-dimethyl Not explicitly reported Fluorophenoxy, dimethylamine
N-(4-fluorophenyl)-3-methoxybenzamide 3-methoxy, N-(4-fluorophenyl) 245.25 Methoxy, fluorophenyl
4-fluoro-N-phenylbenzamide 4-fluoro, N-phenyl 215.22 (calc.) Fluorophenyl, unsubstituted amide
2-fluoro-N-[2-(3-(4-fluorophenyl)-oxadiazolyl)phenyl]benzamide 2-fluoro, oxadiazole-fluorophenyl 409.38 (calc.) Oxadiazole, difluorophenyl
N-[3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl]benzamide Bromoimidazopyridine, 4-fluoro Not reported Imidazopyridine, fluorophenyl

Key Observations :

  • Fluorine Positioning : The 4-fluorophenyl group is a common motif, enhancing electron-withdrawing effects and metabolic resistance .
  • N-Alkylation : N,N-dimethyl groups (as in the target compound) increase lipophilicity compared to unsubstituted amides (e.g., 4-fluoro-N-phenylbenzamide) .

Critical Analysis of Substituent Effects

  • Electron-Withdrawing Groups (EWGs) : Fluorine and trifluoromethyl groups () stabilize aromatic rings and enhance resistance to oxidative metabolism .
  • Polar Substituents : Acetylpiperazinyl () and morpholinyl () groups improve aqueous solubility, critical for bioavailability in hydrophilic environments .
  • Steric Effects : Bulky substituents like imidazopyridine () may hinder binding to flat enzymatic pockets but improve selectivity for structured targets .

Biological Activity

Benzamide, 2-(4-fluorophenoxy)-N,N-dimethyl- is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in pharmaceutical research. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H18_{18}FNO\
  • Molecular Weight : Approximately 273.30 g/mol
  • Structure : The compound features a benzamide core with a 4-fluorophenoxy group and two dimethyl groups on the nitrogen atom, enhancing its lipophilicity and biological activity.

Biological Activity

Research indicates that Benzamide, 2-(4-fluorophenoxy)-N,N-dimethyl- exhibits various biological activities, particularly influencing ion channels and receptors. Its structural features suggest potential therapeutic effects in pain management and neurological conditions through modulation of neurotransmitter release via N-type calcium channel inhibition.

The presence of the fluorophenyl group is believed to enhance binding affinity to specific biological targets. Studies have shown that compounds with similar structures can significantly affect calcium channel activity, which is critical for neurotransmitter release and synaptic plasticity.

Comparative Analysis with Related Compounds

To understand the unique properties of Benzamide, 2-(4-fluorophenoxy)-N,N-dimethyl-, a comparison with structurally similar compounds is presented below:

Compound NameStructureUnique Features
N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]benzamideStructureHydroxy group enhances solubility; potential for additional hydrogen bonding.
4-FluoroanilineStructureSimpler structure; lacks the benzamide functionality but retains biological relevance.
BenzamideStructureBasic structure without substitutions; serves as a reference for modifications.

The dual dimethyl substitution on the nitrogen atom and the fluorinated phenoxy group distinguish Benzamide, 2-(4-fluorophenoxy)-N,N-dimethyl- from simpler analogs, enhancing its biological activity.

Case Studies and Research Findings

  • Calcium Channel Modulation : Research has demonstrated that fluorinated phenolic compounds can modulate calcium channel activity effectively. This modulation impacts neurotransmitter release and synaptic plasticity, suggesting potential applications in treating neurological disorders.
  • Antitumor Activity : A study on related benzamide derivatives indicated that fluorine substitution could improve metabolic stability and selectivity against specific cancer cell lines. For instance, compounds similar to Benzamide, 2-(4-fluorophenoxy)-N,N-dimethyl- were evaluated for their antiproliferative effects in vitro, showing promising results against solid tumor cells .
  • Synthesis Methods : Various synthetic routes have been explored to produce Benzamide, 2-(4-fluorophenoxy)-N,N-dimethyl-. These methods often focus on optimizing yield and purity while maintaining the compound's biological activity.

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